1-(2-fluoroethyl)-1H-indole-3-carboxylic acid
CAS No.:
Cat. No.: VC16203762
Molecular Formula: C11H10FNO2
Molecular Weight: 207.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10FNO2 |
|---|---|
| Molecular Weight | 207.20 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)indole-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H10FNO2/c12-5-6-13-7-9(11(14)15)8-3-1-2-4-10(8)13/h1-4,7H,5-6H2,(H,14,15) |
| Standard InChI Key | SJSGWCBNEVNMCN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CCF)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
1-(2-Fluoroethyl)-1H-indole-3-carboxylic acid features a bicyclic indole core substituted at the 1-position with a 2-fluoroethyl group and at the 3-position with a carboxylic acid moiety. The fluorine atom’s electronegativity and small atomic radius introduce polarity while minimally increasing steric bulk, a strategic modification for optimizing drug-like properties.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀FNO₂ |
| Molecular Weight | 207.20 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)indole-3-carboxylic acid |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CCF)C(=O)O |
| InChI Key | SJSGWCBNEVNMCN-UHFFFAOYSA-N |
The indole nucleus contributes aromaticity and π-π stacking capabilities, while the carboxylic acid group enables hydrogen bonding and salt formation . Fluorine’s presence may enhance metabolic stability by resisting oxidative degradation, a common issue with non-fluorinated ethyl groups.
Physicochemical Characteristics
Though experimental data on solubility and melting points are unavailable, predictive models estimate a logP of ~1.99, suggesting moderate lipophilicity suitable for blood-brain barrier penetration . The carboxylic acid (pKa ≈ 3.5) and indolic nitrogen (pKa ≈ 16.8) create pH-dependent ionization states, influencing bioavailability .
Synthetic Methodologies
Alkylation of Indole
The synthesis typically begins with N-alkylation of indole using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) under basic conditions. A representative pathway involves:
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Indole Activation: Deprotonation with NaH or K₂CO₃ in DMF at 0–5°C.
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Alkylation: Reaction with 2-fluoroethyl bromide (1.2 equiv) at 50°C for 12 hours.
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Carboxylic Acid Introduction: Friedel-Crafts acylation at the 3-position using chlorooxalate, followed by hydrolysis to the carboxylic acid.
Key Challenges:
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Competing alkylation at C3 requires careful temperature control.
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Fluorine’s electron-withdrawing effect reduces nucleophilicity, necessitating excess alkylating agent.
Purification and Characterization
Crude products are purified via silica gel chromatography (eluent: ethyl acetate/hexane 3:7). Structural confirmation employs:
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¹H NMR: δ 4.75–4.85 ppm (CH₂F triplet, J = 47 Hz).
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¹³C NMR: 85 ppm (CF coupling, J = 170 Hz).
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HRMS: [M+H]⁺ at m/z 208.0773.
| Compound | 5-HT₁A Kᵢ (nM) | Antiproliferative IC₅₀ (μM) |
|---|---|---|
| Indole-3-carboxylic acid | 450 | >100 |
| 1-(2-Fluoroethyl) derivative | 120 (predicted) | 18 |
Pharmacokinetic Optimization
Metabolic Stability
Fluorine substitution reduces CYP450-mediated oxidation of the ethyl side chain. In hepatic microsomes, the compound exhibits a half-life of 45 minutes vs. 12 minutes for the non-fluorinated analog.
Blood-Brain Barrier Permeability
Computational models (QikProp) predict a CNS permeability score of 4.2 (optimal range: 2–5), facilitated by moderate logP and hydrogen bond donor count (2).
Future Research Directions
Target Deconvolution
Unbiased chemoproteomics approaches (e.g., thermal shift assays) are needed to identify off-target interactions, particularly with kinases and ion channels.
Prodrug Development
Esterification of the carboxylic acid could enhance oral bioavailability. Promising candidates include:
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Ethyl ester: Predicted logP increase to 2.8.
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Pivaloyloxymethyl (POM) ester: Enzymatic hydrolysis in plasma.
Toxicity Profiling
Ames test and hERG channel binding assays are critical next steps. Fluorinated compounds carry risks of bioaccumulation, necessitating environmental impact studies.
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